molecular formula C8H13N3 B6271086 2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers CAS No. 1558628-95-7

2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers

Cat. No.: B6271086
CAS No.: 1558628-95-7
M. Wt: 151.2
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Description

2-(azidomethyl)bicyclo[221]heptane, a mixture of diastereomers, is a compound that features a bicyclic structure with an azidomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method involves the use of a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene . This reaction is functionally poised for conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient and scalable reactions, such as the SmI2-mediated cascade reaction, would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized under specific conditions.

    Reduction: The azidomethyl group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can yield amines.

Scientific Research Applications

2-(azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its azidomethyl group. This group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the nature of the reactions and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azidomethyl)bicyclo[2.2.1]heptane is unique due to its azidomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

1558628-95-7

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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